molecular formula C21H21F3N4O B2737875 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 605626-30-0

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2737875
CAS RN: 605626-30-0
M. Wt: 402.421
InChI Key: BNLOLMNXTQNIBS-UHFFFAOYSA-N
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Description

This compound is a derivative of benzimidazole . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives are complex and involve multiple steps .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

ACAT Inhibition for Treatment of Diseases

The chemical compound under discussion has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibiting selectivity for ACAT-1 over ACAT-2. This specificity suggests its potential utility in the treatment of diseases involving ACAT-1 overexpression. The enhanced aqueous solubility and oral absorption compared to earlier compounds mark it as a promising clinical candidate for treating diseases associated with cholesterol metabolism (K. Shibuya et al., 2018).

Antihistaminic Activity

Another application is found in the synthesis and evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines for their antihistaminic activity. These compounds were shown to possess potent antihistamine properties, which were evaluated through in vitro and in vivo studies, highlighting their potential as therapeutic agents against allergic reactions (F. Janssens et al., 1985).

Antimicrobial and Antifungal Properties

Compounds structurally related to the one have been shown to have significant antimicrobial activities, particularly against pathogenic bacteria and Candida species. These activities suggest the chemical's relevance in developing treatments for infections caused by these microorganisms. The impact of specific substituents on the chemical's structure has been identified as a critical factor influencing its antimicrobial efficacy (B. Mokhtari & K. Pourabdollah, 2013).

MRSA Inhibition

N-substituted phenyl acetamide benzimidazole derivatives have been evaluated for their antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), with certain derivatives showing potent activity. This highlights the compound's potential role in addressing antibiotic resistance, a growing concern in healthcare (S. Chaudhari et al., 2020).

Mechanism of Action

Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

The safety and hazards of benzimidazole derivatives can vary greatly depending on the specific compound and its intended use . It’s important to handle these compounds with care and to follow all safety guidelines when working with them .

Future Directions

The future directions for the development of benzimidazole derivatives are promising . These compounds have a broad range of chemical and biological properties, making them valuable tools in the development of new drugs . There is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c22-21(23,24)15-5-1-2-6-16(15)25-19(29)13-28-11-9-14(10-12-28)20-26-17-7-3-4-8-18(17)27-20/h1-8,14H,9-13H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLOLMNXTQNIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

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